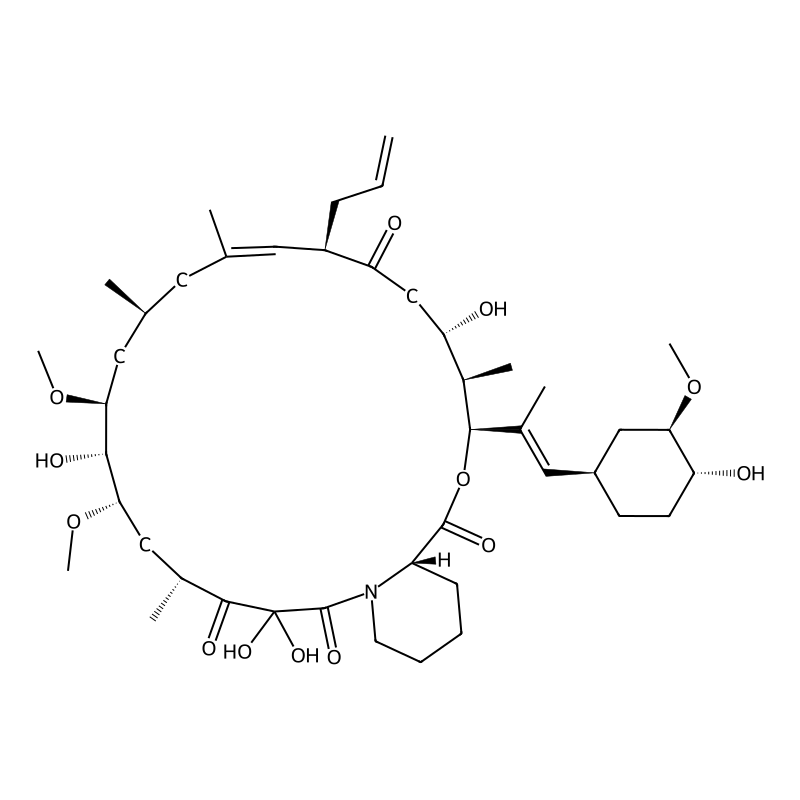

Oxacyclohexane open ring tacrolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Oxacyclohexane open ring tacrolimus is a derivative of tacrolimus, a potent immunosuppressant macrolide primarily used to prevent organ transplant rejection. This compound, identified by the CAS number 144432-23-5, has a molecular formula of C₄₄H₇₁NO₁₃ and is characterized by the opening of the macrolactam ring structure typical of tacrolimus. The alteration in structure significantly influences its chemical properties and biological activity, making it an important subject of study in medicinal chemistry and pharmacology.

Oxacyclohexane open ring tacrolimus lacks the intact macrolactam ring, which is crucial for tacrolimus's immunosuppressive activity. This ring allows tacrolimus to bind to a specific cellular protein, FKBP12, which then inhibits calcineurin, a critical pathway for T-cell activation. Without the intact ring, oxacyclohexane open ring tacrolimus is unlikely to exhibit the same immunosuppressive effects.

Oxacyclohexane Open Ring Tacrolimus: A Research Impurity

Oxacyclohexane open ring tacrolimus (OO-Tacrolimus) is not the active form of the immunosuppressant drug tacrolimus, but it is a known impurity that can form during the manufacturing process []. While OO-Tacrolimus itself has no therapeutic value, its presence in tacrolimus formulations is a concern for researchers due to several factors:

Impact on drug efficacy

OO-Tacrolimus may interfere with the binding of tacrolimus to its target molecule, FKBP12, potentially reducing the drug's effectiveness []. This can lead to unreliable results in studies investigating the mechanisms of action or therapeutic potential of tacrolimus.

Analytical challenges

Separating OO-Tacrolimus from tacrolimus can be difficult using standard analytical techniques. This makes it challenging to accurately quantify the amount of active drug present in a sample, hindering research efforts that rely on precise drug dosing.

Research Applications of OO-Tacrolimus

Despite not being a therapeutic agent, OO-Tacrolimus can be a valuable tool in specific research settings:

Impurity profiling

Understanding the formation and degradation pathways of OO-Tacrolimus can help develop improved manufacturing processes for tacrolimus to minimize impurity levels and ensure consistent drug quality [].

Developing analytical methods

The presence of OO-Tacrolimus necessitates the development of more sensitive and specific analytical methods to accurately quantify tacrolimus in research samples. Research on OO-Tacrolimus can aid in the development of such methods [].

Studying drug metabolism

Studying how the body metabolizes and eliminates OO-Tacrolimus can provide insights into the overall metabolism of tacrolimus, potentially leading to improved dosing strategies and drug safety profiles [].

- Oxidizing agents: Such as potassium permanganate for oxidation.

- Reducing agents: Like sodium borohydride for reduction.

- Nucleophiles: For substitution reactions.

These reactions can lead to various products, including ketones, carboxylic acids, or alcohols depending on the specific conditions applied during the reaction process .

Oxacyclohexane open ring tacrolimus exhibits biological activity similar to that of its parent compound, tacrolimus. It primarily interacts with the immunophilin FK506 binding protein (FKBP-12), leading to inhibition of calcineurin activity. This inhibition is crucial for T-cell activation suppression, thereby exerting immunosuppressive effects beneficial in clinical settings such as organ transplantation. The compound's pharmacokinetics reveal rapid absorption and peak blood concentration occurring within 0.5 to 1 hour post-administration .

Cellular Effects

Research indicates that oxacyclohexane open ring tacrolimus influences various cellular processes, including:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

The compound's interaction with biomolecules may also lead to dose-dependent effects observed in animal models .

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclohexane open ring tacrolimus involves modifying the structure of tacrolimus through hydrolysis to open the oxacyclohexane ring. This process can be achieved via several synthetic routes that may include both chemical modifications and biotechnological methods.

Industrial Production Methods

In industrial settings, the production of oxacyclohexane open ring tacrolimus typically follows similar principles used in synthesizing tacrolimus. This includes fermentation processes using Streptomyces species followed by chemical modifications to achieve the desired open-ring structure .

Oxacyclohexane open ring tacrolimus has several applications across different fields:

- Pharmaceutical Development: Used as a reference standard in quality control for tacrolimus formulations.

- Research: Investigated for its potential immunosuppressive properties and its role as an impurity in tacrolimus formulations.

- Analytical Chemistry: Employed in method development and validation for analyzing tacrolimus .

Studies on oxacyclohexane open ring tacrolimus focus on its interactions with biological molecules, particularly its binding affinity to FKBP-12. Understanding these interactions provides insights into the mechanisms underlying tacrolimus's immunosuppressive effects and helps elucidate potential side effects associated with its use.

Several compounds share structural or functional similarities with oxacyclohexane open ring tacrolimus. These include:

- Tacrolimus: The parent compound, known for its strong immunosuppressive properties.

- Sirolimus: Another macrolide with immunosuppressive effects but differing in mechanism and applications.

- Everolimus: A derivative of sirolimus, used in various therapeutic applications including cancer treatment.

Unique Features of Oxacyclohexane Open Ring Tacrolimus

What sets oxacyclohexane open ring tacrolimus apart from these compounds is its unique structural modification that alters its pharmacological profile while retaining some immunosuppressive activity. This modification may influence its efficacy and safety profile compared to other similar compounds .